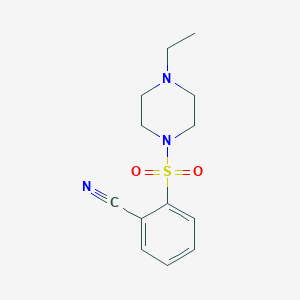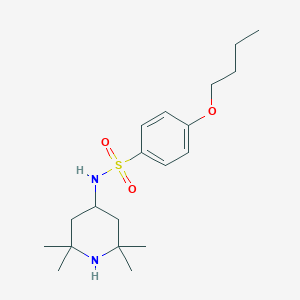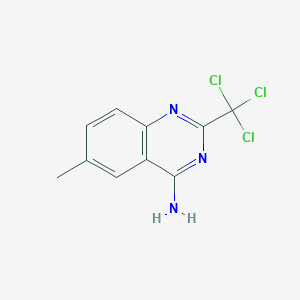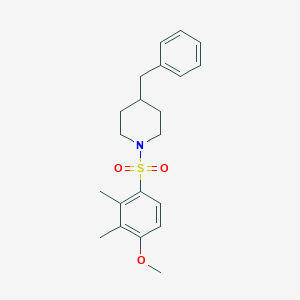
2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile: is an organic compound with the molecular formula C13H17N3O2S It is characterized by the presence of a benzonitrile group attached to a sulfonyl group, which is further connected to an ethylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile typically involves the reaction of 4-ethylpiperazine with a sulfonyl chloride derivative of benzonitrile. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-50°C).
Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
科学研究应用
2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Ethylpiperazine: A simpler analog that lacks the benzonitrile and sulfonyl groups.
4-Methylpiperazine: Similar to 1-ethylpiperazine but with a methyl group instead of an ethyl group.
2-[(4-Methylpiperazin-1-yl)sulfonyl]benzonitrile: A closely related compound with a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness
2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzonitrile group allows for additional reactivity and potential interactions with biological targets, while the sulfonyl group enhances the compound’s stability and binding affinity. The ethylpiperazine moiety provides a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications.
属性
分子式 |
C13H17N3O2S |
|---|---|
分子量 |
279.36 g/mol |
IUPAC 名称 |
2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H17N3O2S/c1-2-15-7-9-16(10-8-15)19(17,18)13-6-4-3-5-12(13)11-14/h3-6H,2,7-10H2,1H3 |
InChI 键 |
DIZABGAQTQYXLK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |
规范 SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide](/img/structure/B256413.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256414.png)
![8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B256419.png)
![9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B256427.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256429.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256430.png)


![5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B256437.png)
![2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B256438.png)
![1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256445.png)


![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)
